REACTION_CXSMILES
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C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[Cl:19][C:20]1[C:28]([CH3:29])=[CH:27][CH:26]=[CH:25][C:21]=1[C:22]([OH:24])=[O:23].[Br:30]N1C(=O)CCC1=O>ClC1C=CC=CC=1.C(OCC)(=O)C>[Br:30][CH2:29][C:28]1[C:20]([Cl:19])=[C:21]([CH:25]=[CH:26][CH:27]=1)[C:22]([OH:24])=[O:23]
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Name
|
|
Quantity
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1.33 g
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Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C=CC=C1C
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Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with 10% aqueous brine (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The beige solid was recrystallised from ethyl acetate (˜75 mL)/isohexane (˜250 mL)
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Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C(=C(C(=O)O)C=CC1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |